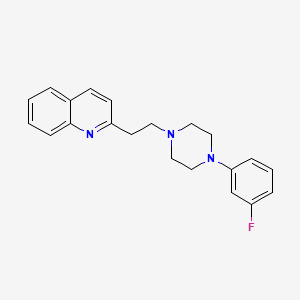![molecular formula C17H17NS B14618702 2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole CAS No. 58995-90-7](/img/structure/B14618702.png)
2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and applications. This compound features a sulfanyl group attached to a phenyl ring, which is further connected to an indole moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The sulfanyl group can be introduced through a nucleophilic substitution reaction using an appropriate thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by the introduction of the sulfanyl group using thiol reagents under controlled conditions. The process requires careful optimization of reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the indole ring or the sulfanyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the sulfanyl group can modulate the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid
- 2-phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid
- 2-(4-methylsulfonyl phenyl)indole derivatives
Uniqueness
2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole is unique due to its specific combination of the indole core and the sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
58995-90-7 |
|---|---|
Fórmula molecular |
C17H17NS |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
2-(4-propan-2-ylsulfanylphenyl)-1H-indole |
InChI |
InChI=1S/C17H17NS/c1-12(2)19-15-9-7-13(8-10-15)17-11-14-5-3-4-6-16(14)18-17/h3-12,18H,1-2H3 |
Clave InChI |
VRIAJJTVATZGOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



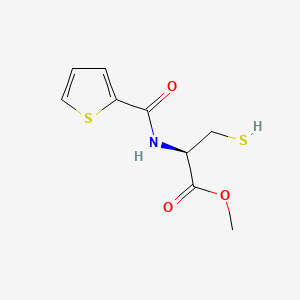
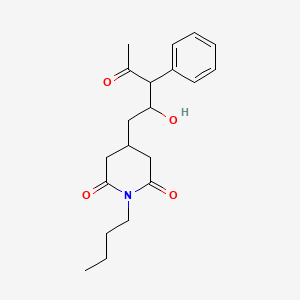
![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)
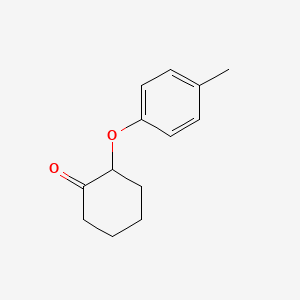
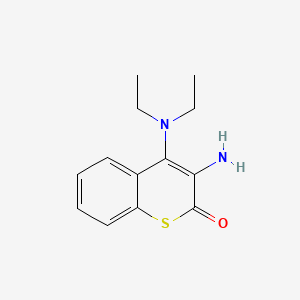


![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)

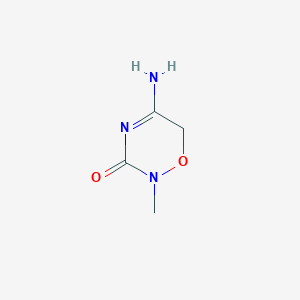
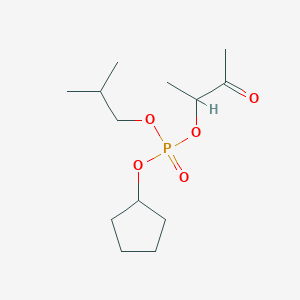
![9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene](/img/structure/B14618699.png)
